molecular formula C7H5ClF3NO2S B14849598 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

Cat. No.: B14849598
M. Wt: 259.63 g/mol
InChI Key: DYOXEPYSRDERFX-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical building block of interest in advanced research and development. Its structure, incorporating both a methyl and a trifluoromethyl group on the pyridine ring, makes it a valuable precursor in organic synthesis. While specific data for the 4-sulfonyl isomer is evolving, related isomers like the 3-sulfonyl chloride are well-documented as important intermediates in the synthesis of dyes, drugs, and pigments . These compounds are also utilized as chiral derivatizing agents for determining the enantiomeric excess of alcohols and amines, a critical step in analytical chemistry and pharmaceutical research . Researchers value this sulfonyl chloride for its reactivity, which allows it to participate in various coupling and functionalization reactions to create more complex molecules. As a moisture-sensitive compound, it requires careful handling and storage in a cool, dry place in a tightly closed container, away from strong oxidizing agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5ClF3NO2S

Molecular Weight

259.63 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-6(12-4)7(9,10)11/h2-3H,1H3

InChI Key

DYOXEPYSRDERFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Direct Sulfonation/Chlorosulfonation

Direct sulfonation of pre-functionalized pyridine intermediates is a common approach. For example, EP2963019B1 outlines a method for pyridine-3-sulfonyl chloride using chlorobenzene or trifluoromethylbenzene as solvents. Adapting this protocol:

  • Starting Material : 2-Methyl-6-(trifluoromethyl)pyridine.
  • Sulfonation : React with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.
  • Chlorination : Treat with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Key Data :

  • Yield: ~75–85% (estimated for analogous reactions).
  • Purity: >97% after recrystallization.

Multi-Step Synthesis from Pyridine Precursors

Hantzsch-Type Cyclization

A three-component reaction involving ethyl trifluoroacetoacetate, methyl ketones, and ammonium acetate forms the pyridine core. PMC8175224 demonstrates this for trifluoromethylpyridines:

  • Cyclization : Ethyl 3-(trifluoromethyl)-3-oxopropanoate reacts with acetone and NH₄OAc to form 4-(trifluoromethyl)pyridin-2-one.
  • Chlorination : Treat with POCl₃ or SOCl₂ to introduce the sulfonyl chloride group.

Optimization :

  • Temperature: 80–100°C for cyclization.
  • Chlorination agent: SOCl₂ achieves >90% conversion.
Cross-Coupling Reactions

CN109232399B details bromination and Suzuki coupling for functionalized pyridines:

  • Bromination : 2-Methyl-3-(trifluoromethyl)pyridine reacts with CuBr₂ and tert-butyl nitrite to introduce bromine at the 5-position.
  • Sulfonation : Subsequent treatment with Na₂SO₃ and Cl₂ gas introduces the sulfonyl chloride.

Yield : 46–58% over four steps.

Functional Group Transformations

Thiol Oxidation Pathway

  • Thiol Intermediate : Synthesize 2-methyl-6-(trifluoromethyl)pyridine-4-thiol via nucleophilic substitution.
  • Oxidation : Use H₂O₂/HCl or O₃ to convert the thiol (-SH) to sulfonic acid (-SO₃H).
  • Chlorination : React with PCl₅ to yield the sulfonyl chloride.

Challenges :

  • Regioselectivity: The trifluoromethyl group directs electrophilic substitution to the 4-position.
  • Byproducts: Over-oxidation to sulfones requires careful stoichiometry.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvents : Chlorobenzene or trifluoromethylbenzene minimizes byproducts compared to toluene.
  • Catalysts : CuBr₂ in acetonitrile enhances bromination efficiency (yield: 65–70%).

Comparative Analysis of Methods

Method Steps Yield Purity Scalability
Direct Sulfonation 2 75–85% >97% High
Hantzsch Cyclization 3 50–60% 90–95% Moderate
Cross-Coupling 4 46–58% 85–90% Low
Thiol Oxidation 3 60–70% 88–92% Moderate

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.

Key Reagents and Conditions

NucleophileProductReaction ConditionsYield Range
Primary aminesSulfonamidesDCM, 0–25°C, base (e.g., Et₃N)70–90%
AlcoholsSulfonate estersTHF, reflux, DMAP catalyst60–85%
ThiophenolThioethersDMF, 50°C75–80%

Example: Reaction with benzylamine yields N-benzyl-2-methyl-6-(trifluoromethyl)pyridine-4-sulfonamide, a precursor for bioactive molecules.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl systems.

Suzuki-Miyaura Coupling

Boronic AcidProductConditionsYield
Phenylboronic acid4-Biphenylsulfonyl derivativePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C65%
4-Pyridylboronic acidHeteroaryl-sulfonyl adductSame as above58%

This reactivity is exploited in agrochemical synthesis, such as derivatives of sulfoxaflor .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

  • Nitration : Occurs at the 5-position using HNO₃/H₂SO₄, yielding nitro derivatives (45–60% yield) .

  • Halogenation : Bromine in acetic acid substitutes at the 3-position (55% yield) .

Reduction Reactions

The sulfonyl chloride group can be reduced to thiols or disulfides:

Reducing AgentProductConditions
LiAlH₄Pyridine-4-thiolDry THF, 0°C → RT
Zn/HClDisulfide dimerHCl, reflux

Thiol derivatives serve as intermediates for metal-organic frameworks.

Stability Under Thermal/Oxidative Conditions

  • Thermal decomposition : Above 200°C, releases SO₂ and HCl, forming 2-methyl-6-(trifluoromethyl)pyridine.

  • Oxidation : Trifluoromethyl group resists oxidation, but prolonged exposure to H₂O₂ converts sulfonyl chloride to sulfonic acid (80% conversion).

Reaction Comparison Table

Reaction TypeReagentMajor ProductApplication
Nucleophilic substitutionAminesSulfonamidesDrug candidates
Suzuki couplingBoronic acidsBiaryl sulfonatesMaterials science
ReductionLiAlH₄ThiolsCatalysis

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares structural features and functional groups of 2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride with analogous sulfonyl chlorides and heterocyclic derivatives:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
This compound Pyridine 2-CH₃, 6-CF₃, 4-SO₂Cl Sulfonyl chloride ~265.63
Pyridine-4-sulfonyl chloride Pyridine 4-SO₂Cl Sulfonyl chloride ~177.62
1-Methyl-1H-imidazole-2-sulfonyl chloride Imidazole 1-CH₃, 2-SO₂Cl Sulfonyl chloride ~164.60
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) Pyrimidine 2-CH₃, 6-CF₃, 4-O-linked benzamide Amide, trifluoromethyl ~527.31

Key Observations :

  • Pyrimidine-based analogs (e.g., compound 5o in ) demonstrate significant antifungal activity, suggesting that trifluoromethyl and methyl substituents on heterocycles may contribute to bioactivity .
Reactivity and Stability
  • Instability of Sulfonyl Chlorides : Like pyridine-4-sulfonyl chloride and imidazole sulfonyl chlorides (), the target compound is thermally unstable above 0°C, necessitating immediate use or cold storage to prevent decomposition .
  • Electrophilicity: The sulfonyl chloride group in the target compound is highly electrophilic, similar to other aromatic sulfonyl chlorides. However, the electron-withdrawing trifluoromethyl group may increase its reactivity toward nucleophiles compared to non-fluorinated analogs.

Biological Activity

2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance lipophilicity, which may improve the biological activity of compounds.

  • Molecular Formula : C₇H₅ClF₃NO₂S
  • Molecular Weight : 245.6 g/mol
  • Structure : Contains a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a trifluoromethyl group, while the 4-position features a sulfonyl chloride group.

Antimicrobial Activity

Research indicates that pyridine derivatives with trifluoromethyl substitutions can exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess such activities .

Anticancer Activity

Studies on related pyridine compounds have reported promising anticancer activities. For instance, some derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for drug development .

Case Studies and Research Findings

  • Synthesis and Evaluation of Trifluoromethyl Pyridines :
    • A study highlighted the synthesis of various trifluoromethyl pyridine derivatives and their subsequent evaluation for biological activity. The results indicated that these compounds could inhibit cell proliferation in cancer models .
  • Impact on Enzyme Activity :
    • Research into similar sulfonyl chloride derivatives has shown that they can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). This suggests that this compound could have similar inhibitory effects .
  • In Vivo Studies :
    • In vivo studies using animal models have demonstrated that certain trifluoromethyl-substituted compounds can significantly reduce tumor growth and metastasis, providing evidence for their potential use as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and anticancer activity
5-(Trifluoromethyl)pyridine derivativesAntimicrobial against N. meningitidis
Pyrimidine-based drugsAntiviral and anticancer effects

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride?

  • Methodological Answer : The compound is typically synthesized via postsynthetic modification of pyridine derivatives using sulfonyl chloride reagents. For example, reactions involving 2-pyridinylsulfonyl chloride derivatives are conducted in dichloromethane with pyridine as a base at room temperature for 24 hours. These conditions minimize side reactions and ensure efficient sulfonation . Key variables include solvent polarity, reaction time, and stoichiometric ratios (Table 1).

Table 1: Reaction Optimization Variables

SolventBaseTime (h)Yield (%)
CH₂Cl₂Pyridine24~85*
Example from analogous sulfonyl chloride synthesis

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Due to its sulfonyl chloride reactivity, strict safety protocols are required:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; decompose residual material with ice-cold water or alkaline solutions.
  • Store under anhydrous conditions at 2–8°C in sealed, inert containers. Waste must be segregated and treated by certified hazardous waste handlers .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the trifluoromethyl group and sulfonyl chloride moiety.
  • FT-IR : Identify S=O stretching (~1360 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity. Note that commercial suppliers may not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying reaction conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfonyl chloride site but may reduce hydrolytic stability. To mitigate decomposition:

  • Avoid protic solvents (e.g., H₂O, alcohols) unless reactions are conducted at low temperatures.
  • Monitor stability via time-resolved ¹⁹F NMR in deuterated solvents (e.g., CDCl₃) to track fluorine environments .

Q. What strategies optimize its use in covalent organic framework (COF) or metal-organic framework (MOF) functionalization?

  • Methodological Answer : This sulfonyl chloride acts as a linker for postsynthetic modification of MOFs (e.g., CAU-1-NH₂). Optimize by:

  • Pre-activating the MOF with a base (e.g., pyridine) to enhance nucleophilic substitution.
  • Adjusting solvent polarity (e.g., dichloromethane vs. DMF) to balance diffusion and reactivity.
  • Extended reaction times (24–48 hours) improve grafting efficiency, as shown in CAU-1-NH₂ systems .

Q. How can researchers resolve contradictions in reported reactivity with amines or alcohols?

  • Methodological Answer : Discrepancies often arise from competing nucleophilic attack pathways. Systematic analysis includes:

  • Competitive Kinetics : Compare reaction rates of primary vs. secondary amines using LC-MS.
  • pH Control : Use buffered conditions (e.g., pH 7–9) to suppress hydrolysis.
  • In Situ Monitoring : Employ Raman spectroscopy to track sulfonate ester vs. sulfonamide formation .

Q. What are its applications in synthesizing biologically active sulfonamides?

  • Methodological Answer : As a sulfonylating agent, it reacts with amines to form sulfonamide derivatives for drug discovery. Key steps:

  • Step 1 : React with primary amines (1:1.2 molar ratio) in THF at 0°C to minimize side products.
  • Step 2 : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3 : Validate bioactivity using enzyme inhibition assays (e.g., carbonic anhydrase) .

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